2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Catalog No.
S809173
CAS No.
1197549-35-1
M.F
C12H16ClN3O
M. Wt
253.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1...

CAS Number

1197549-35-1

Product Name

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

IUPAC Name

2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H

InChI Key

IFVBBPRQODHQSX-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N.Cl

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is an organic compound that belongs to the class of oxadiazoles . Its structure consists of a phenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propan-1-amine moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

For this compound are not detailed in the provided search results, oxadiazoles, in general, are known to participate in various chemical transformations. These may include:

  • Nucleophilic substitution reactions
  • Electrophilic aromatic substitution on the phenyl ring
  • Reduction of the oxadiazole ring
  • Complexation with metal ions

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride and related compounds have shown potential biological activity, particularly as anti-infective agents. The 1,2,4-oxadiazole scaffold is known to possess antibacterial properties, making this compound a subject of interest in medicinal chemistry research.

The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride likely involves a multi-step process, although specific methods are not provided in the search results. Generally, the synthesis of 1,2,4-oxadiazoles often includes:

  • Condensation of an amidoxime with a carboxylic acid derivative
  • Cyclization of the resulting intermediate
  • Further functionalization to introduce the propan-1-amine moiety
  • Conversion to the hydrochloride salt

The compound has potential applications in various fields:

  • Medicinal Chemistry: As an anti-infective agent, particularly for its antibacterial properties.
  • Research: Used as a biochemical tool in proteomics research .
  • Drug Discovery: Serves as a building block or lead compound in the development of new pharmaceuticals.

While specific interaction studies for this compound are not mentioned in the search results, oxadiazole-containing compounds often exhibit interactions with various biological targets. These may include:

  • Binding to enzyme active sites
  • Interactions with cell membrane components
  • Potential modulation of signaling pathways

Further research would be necessary to elucidate the specific interactions of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride.

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride:

These compounds all contain oxadiazole rings and amine functionalities, but differ in the position of substituents and the type of oxadiazole isomer. The uniqueness of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride lies in its specific substitution pattern and the 1,2,4-oxadiazole core, which may confer distinct biological activities and physicochemical properties compared to its structural analogs.

Molecular composition and structure

Chemical formula and molecular weight analysis

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride possesses the molecular formula C₁₂H₁₆ClN₃O with a molecular weight of 253.73 grams per mole [1]. This heterocyclic compound represents a substituted 1,2,4-oxadiazole derivative bearing a phenyl substituent at the 3-position and a branched alkylamine chain at the 5-position [1]. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base form [2].

The molecular composition includes twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom [1]. The compound is registered under the Chemical Abstracts Service number 1197549-35-1, providing unambiguous identification in chemical databases [1]. The International Union of Pure and Applied Chemistry nomenclature designation is 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride [1] [2].

The simplified molecular input line entry system representation is CC(C)C(C1=NC(C2=CC=CC=C2)=NO1)N.[H]Cl, which accurately describes the connectivity and stereochemical arrangement of atoms within the molecule [1]. The International Chemical Identifier string is InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H, providing a standardized representation for computational applications [1].

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O
Molecular Weight253.73 g/mol
CAS Number1197549-35-1
IUPAC Name2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
SMILESCC(C)C(C1=NC(C2=CC=CC=C2)=NO1)N.[H]Cl

Stereochemistry and isomeric considerations

The compound contains one chiral center located at the carbon atom bearing the primary amine group, which creates the potential for enantiomeric forms [3]. The stereochemical configuration around this asymmetric carbon significantly influences the compound's three-dimensional structure and potential biological interactions [3]. The presence of the bulky isopropyl substituent introduces conformational constraints that affect the overall molecular geometry [3].

The 1,2,4-oxadiazole ring system exhibits planar geometry due to its aromatic character, with the phenyl substituent capable of adopting coplanar or twisted conformations relative to the heterocyclic ring [3] [4]. Computational studies on related oxadiazole derivatives indicate that the dihedral angle between the phenyl ring and the oxadiazole core typically ranges from 0 to 15 degrees, depending on substituent effects and crystal packing forces [4] [5].

The conformational flexibility of the propylamine side chain allows for multiple rotameric forms around the carbon-carbon bonds [3]. These conformational isomers can interconvert readily at room temperature, contributing to the compound's dynamic behavior in solution [3]. The stereochemical preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the amine group and the oxadiazole nitrogen atoms [5].

Crystal structure parameters

Crystal structure investigations of related phenyl-substituted 1,2,4-oxadiazole derivatives reveal characteristic packing arrangements dominated by hydrogen bonding interactions [4] [5]. The hydrochloride salt form typically crystallizes in triclinic or monoclinic space groups, with unit cell parameters dependent on the specific substitution pattern and packing motifs [5].

The oxadiazole ring system maintains planarity with bond lengths consistent with aromatic character [4]. Carbon-oxygen bonds within the oxadiazole ring typically measure 1.366-1.368 Ångströms, while carbon-nitrogen bonds range from 1.32-1.35 Ångströms [4]. The nitrogen-nitrogen bond distance within the heterocycle spans approximately 1.38-1.42 Ångströms [4] [5].

Intermolecular hydrogen bonding patterns in hydrochloride salts involve interactions between the protonated amine group and chloride anions, creating extended network structures [5]. These hydrogen bonds exhibit typical donor-acceptor distances of 2.7-3.3 Ångströms and contribute significantly to crystal stability [5]. Additional weak interactions, including carbon-hydrogen to nitrogen contacts and π-π stacking between aromatic rings, further stabilize the crystal lattice [5] [6].

Structural ParameterTypical ValueReference
C-O (oxadiazole)1.366-1.368 Å [4]
C-N (oxadiazole)1.32-1.35 Å [5]
N-N (oxadiazole)1.38-1.42 Å [5]
H-bond distances2.7-3.3 Å [5]

Spectroscopic profile

Nuclear magnetic resonance spectroscopic analysis

Proton nuclear magnetic resonance spectroscopy of 1,2,4-oxadiazole derivatives reveals characteristic chemical shift patterns that facilitate structural identification [7] [8]. The aromatic protons of the phenyl substituent typically appear as multiplets in the region of 7.2-8.0 parts per million, with integration patterns consistent with a monosubstituted benzene ring [7]. The chemical shifts depend on the electronic effects of the oxadiazole ring, which acts as an electron-withdrawing group [8].

The methyl protons of the isopropyl group generate a characteristic doublet pattern around 0.9-1.5 parts per million due to coupling with the adjacent methine proton [7] [9]. The methine proton of the isopropyl group appears as a complex multiplet, typically observed between 2.0-3.0 parts per million [7]. The methine proton adjacent to the amine group exhibits chemical shifts influenced by the electron-withdrawing nature of both the oxadiazole ring and the protonated amine functionality [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework [9]. The oxadiazole carbon atoms exhibit characteristic chemical shifts in the range of 160-180 parts per million, reflecting their participation in the aromatic system [9]. The phenyl carbon atoms appear in the typical aromatic region of 120-140 parts per million, with the carbon directly attached to the oxadiazole ring showing slight downfield shifts due to deshielding effects [9].

The carbon atoms of the alkyl chain display chemical shifts consistent with their hybridization and electronic environment [9]. The carbon bearing the amine group typically resonates around 50-60 parts per million, while the isopropyl carbon atoms appear in the aliphatic region below 30 parts per million [9]. The coupling patterns in both proton and carbon-13 spectra provide valuable information about connectivity and stereochemical relationships [8] [9].

Infrared spectroscopic fingerprints

Infrared spectroscopy of oxadiazole-containing compounds reveals characteristic absorption bands that serve as fingerprint identifiers [10] [11]. The carbon-nitrogen stretching vibrations of the oxadiazole ring system produce intense absorptions in the region of 1600-1650 wavenumbers per centimeter [11]. These bands are diagnostic for the presence of the heterocyclic core and distinguish 1,2,4-oxadiazoles from other isomeric forms [10].

The carbon-oxygen-carbon stretching and bending vibrations within the oxadiazole ring generate multiple absorption bands in the 1000-1300 wavenumbers per centimeter region [11]. These bands exhibit characteristic intensity patterns that aid in structural confirmation [11]. The phenyl substituent contributes aromatic carbon-carbon stretching vibrations around 1450-1600 wavenumbers per centimeter, with overtone and combination bands appearing in the fingerprint region [10].

Primary amine groups in hydrochloride salts exhibit modified absorption patterns compared to free amines [10] [12]. The nitrogen-hydrogen stretching vibrations appear as broad absorptions around 3000-3500 wavenumbers per centimeter, often overlapping with hydrogen-bonded water molecules in the crystal structure [12]. The amine deformation modes produce characteristic bands in the 1500-1650 wavenumbers per centimeter region [10].

The alkyl substituents generate carbon-hydrogen stretching absorptions in the 2800-3000 wavenumbers per centimeter range, with methyl and methylene groups exhibiting distinguishable patterns [11] [13]. Bending and rocking vibrations of these groups contribute to the complex fingerprint region below 1500 wavenumbers per centimeter [13].

Functional GroupWavenumber Range (cm⁻¹)Assignment
C=N (oxadiazole)1600-1650Stretching
C-O-C (oxadiazole)1000-1300Stretching/Bending
Aromatic C=C1450-1600Stretching
N-H (amine salt)3000-3500Stretching

Mass spectral fragmentation patterns

Mass spectrometry of 1,2,4-oxadiazole derivatives provides molecular weight confirmation and structural information through characteristic fragmentation pathways [14] [15]. The molecular ion peak for the hydrochloride salt appears at mass-to-charge ratio 254, corresponding to the protonated molecular ion [M+H]⁺ [14]. The base peak and fragmentation pattern offer insights into the relative stability of different molecular regions [15].

Common fragmentation pathways include loss of the amine side chain, leading to fragments containing the intact phenyl-oxadiazole core [15] [16]. The oxadiazole ring system exhibits considerable stability under mass spectrometric conditions, often surviving as an intact unit in major fragment ions [14]. The phenyl substituent can undergo typical benzyl fragmentation, generating characteristic aromatic fragment ions [15].

The isopropyl group attached to the amine-bearing carbon undergoes predictable fragmentation through alpha-cleavage mechanisms [16]. Loss of propyl radicals or neutral propene molecules creates fragment ions that retain the oxadiazole-phenyl portion of the molecule [16]. These fragmentation patterns are consistent with known behavior of similar heterocyclic compounds [14].

Collision-induced dissociation studies reveal the relative bond strengths within the molecule [15]. The carbon-nitrogen bond connecting the amine-bearing carbon to the oxadiazole ring represents a frequent fragmentation site, particularly under higher energy conditions [15] [16]. The resulting fragment ions provide confirmatory evidence for the proposed molecular structure [14].

UV-visible absorption characteristics

Ultraviolet-visible spectroscopy of phenyl-substituted oxadiazole compounds reveals characteristic electronic transitions that reflect the conjugated nature of the molecular framework [17] [18]. The absorption spectrum typically exhibits two main absorption bands corresponding to π→π* and n→π* electronic transitions [17]. The π→π* transitions, arising from the conjugated aromatic system, appear in the wavelength range of 250-300 nanometers [18].

The n→π* transitions, originating from the lone pairs on nitrogen and oxygen atoms within the oxadiazole ring, occur at longer wavelengths, typically 300-350 nanometers [17]. The exact position and intensity of these absorption bands depend on the electronic effects of substituents and the degree of conjugation within the molecular system [18]. Electron-donating groups on the phenyl ring cause bathochromic shifts, while electron-withdrawing substituents produce hypsochromic effects [17].

The molar absorption coefficients for these transitions typically range from 10,000 to 50,000 liters per mole per centimeter, indicating strong electronic coupling between the chromophores [18]. The absorption maxima show solvent dependence, with polar solvents generally causing red shifts due to stabilization of the excited states [17]. The presence of the amine group introduces additional electronic interactions that can modify the absorption characteristics [18].

Fluorescence emission properties of oxadiazole derivatives have been extensively studied, with many compounds exhibiting significant quantum yields [18]. The emission wavelengths typically occur at longer wavelengths than the absorption maxima, with Stokes shifts ranging from 50-150 nanometers [18]. These photophysical properties make such compounds potentially useful for fluorescence-based applications [17].

Computational structural studies

Density functional theory investigations

Density functional theory calculations provide detailed insights into the electronic structure and geometrical parameters of phenyl-substituted oxadiazole compounds [19] [20]. The B3LYP functional combined with basis sets such as 6-311++G(d,p) has proven effective for accurately predicting molecular geometries and energetic properties [20]. These calculations reveal that the oxadiazole ring maintains planar geometry with bond lengths consistent with aromatic character [20].

Optimization studies demonstrate that the phenyl ring adopts a nearly coplanar arrangement with the oxadiazole core, with dihedral angles typically ranging from 0-15 degrees [20] [21]. The energy barrier for rotation around the carbon-carbon bond connecting these rings is relatively low, allowing for conformational flexibility [21]. The presence of the alkylamine substituent introduces additional conformational degrees of freedom that must be considered in comprehensive structural analysis [20].

Vibrational frequency calculations confirm the absence of imaginary frequencies in optimized structures, indicating true minimum energy conformations [20]. The computed harmonic frequencies show excellent agreement with experimental infrared spectroscopic data when appropriate scaling factors are applied [20]. The calculated bond lengths and angles align closely with crystallographic data from related compounds [21].

Thermodynamic properties derived from density functional theory calculations include enthalpy, entropy, and Gibbs free energy values under standard conditions [21]. These parameters provide insights into the relative stability of different conformational forms and the energetics of chemical transformations [20] [21].

Molecular orbital theory application

Molecular orbital analysis reveals the electronic structure underlying the chemical properties of 1,2,4-oxadiazole derivatives [22] [23]. The occupied molecular orbitals show significant delocalization across the phenyl-oxadiazole π-system, confirming the conjugated nature of the electronic structure [23]. The nitrogen lone pairs participate in the aromatic system, contributing to the overall stability and electronic properties [22].

Frontier molecular orbital analysis provides insights into chemical reactivity and potential intermolecular interactions [23] [24]. The spatial distribution of electron density in the highest occupied molecular orbital indicates regions of nucleophilic character, typically centered on the nitrogen atoms of the oxadiazole ring [24]. Conversely, the lowest unoccupied molecular orbital reveals electrophilic sites, often localized on the carbon atoms adjacent to electronegative heteroatoms [23].

Natural bond orbital analysis quantifies the charge distribution and hybridization patterns throughout the molecule [22]. The nitrogen atoms in the oxadiazole ring carry partial negative charges, while the carbon atoms exhibit varying degrees of positive character depending on their local environment [22]. These charge distributions correlate with observed reactivity patterns and intermolecular interaction preferences [23].

Population analysis methods, including Mulliken and natural population analysis, provide complementary perspectives on electron distribution [24]. The results consistently indicate that the heterocyclic nitrogen atoms serve as electron-rich centers capable of participating in hydrogen bonding and coordination interactions [22] [24].

HOMO-LUMO energy gap analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap serves as a fundamental descriptor of molecular stability and reactivity [25] [26]. For phenyl-substituted oxadiazole compounds, the energy gap typically ranges from 3.0-4.5 electron volts, indicating moderate chemical stability [26]. Larger energy gaps correlate with increased kinetic stability and reduced chemical reactivity [25].

The highest occupied molecular orbital energies for these compounds generally fall between -6.0 and -7.5 electron volts, reflecting moderate electron-donating ability [26] [27]. The lowest unoccupied molecular orbital energies range from -2.5 to -4.0 electron volts, indicating moderate electron-accepting capacity [27]. These values position the compounds in an intermediate reactivity range suitable for various chemical transformations [26].

Global reactivity descriptors derived from frontier orbital energies include electronegativity, hardness, softness, and electrophilicity index [26] [28]. The electronegativity values typically range from 4.0-5.5 electron volts, indicating moderate electron-attracting power [28]. Hardness values of 1.5-2.5 electron volts suggest moderate resistance to charge transfer [26].

The electrophilicity index, calculated from electronegativity and hardness values, provides a measure of the molecule's propensity to accept electrons [28] [27]. Values in the range of 2.0-4.0 electron volts characterize these compounds as moderate electrophiles [27]. These parameters collectively describe the electronic nature and potential reactivity of the molecular system [26] [28].

Dates

Last modified: 08-16-2023

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